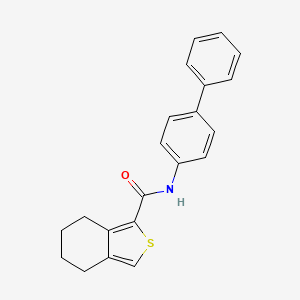![molecular formula C19H27N7O B5557220 N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules such as this typically involves multi-step chemical reactions, starting from simpler precursors. For instance, compounds related to the target molecule, involving s-triazine incorporates with pyrazole/piperidine/aniline moieties, have been synthesized through a series of reactions. Molecular structure investigations utilizing X-ray crystallography combined with Hirshfeld and DFT calculations have been instrumental in understanding the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using X-ray crystallography, which reveals details about their crystalline form and intermolecular interactions. For example, studies on related compounds have shown dominant interactions like H...H, N...H, and H...C contacts, providing insights into the molecular packing within the crystal structure. DFT calculations further contribute to understanding the electronic properties and predicting NMR chemical shifts, offering a comprehensive view of the molecular structure (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be diverse, depending on the functional groups present. For instance, the presence of a piperidine moiety can lead to various chemical transformations, offering a pathway to synthesize novel derivatives with potentially different biological or physical properties. The synthesis routes generally involve condensation, reduction, and substitution reactions, tailored to introduce or modify specific functional groups within the molecule (Froelich et al., 1996).
Aplicaciones Científicas De Investigación
Dopamine Receptor Affinity and Selectivity
Research has shown that structural analogs with specific substitutions on the piperidine and pyrazole groups can exhibit high affinity and selectivity for the human dopamine D4 receptors. These modifications can lead to compounds with significant selectivity over D2 and D3 receptors, suggesting potential applications in the development of antipsychotic medications with reduced side effects (Rowley et al., 1997).
Cannabinoid Receptor Interaction
Studies have also explored the molecular interaction of related compounds with the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, researchers have identified structural features that contribute to binding affinity and selectivity, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Structural and Molecular Analysis
Advancements in X-ray crystallography and DFT calculations have facilitated the detailed structural and molecular analysis of triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research aids in understanding the intermolecular interactions and electronic properties of such compounds, potentially leading to the development of new materials or pharmaceuticals (Shawish et al., 2021).
Neuroprotection and Parkinson's Disease
Exploratory studies into the neuroprotective effects of caffeine and A2A adenosine receptor antagonists in models of Parkinson's disease have unveiled potential therapeutic strategies. Compounds structurally related to the one , demonstrating A2A receptor antagonism, could offer insights into developing treatments that leverage adenosine receptor modulation to mitigate neurodegenerative processes (Chen et al., 2001).
Antimicrobial Activity
Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has identified potent inhibitors of bacterial biofilm and MurB, an enzyme critical for bacterial cell wall synthesis. These findings highlight the potential for developing new antimicrobial agents to combat resistant bacterial strains (Mekky & Sanad, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-methyl-5-[1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-24(2)13-18-22-23-19(25(18)3)14-7-10-26(11-8-14)12-15-4-5-17(27-15)16-6-9-20-21-16/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYXUOUFQHMLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CC=C(O3)C4=CC=NN4)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)
![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)